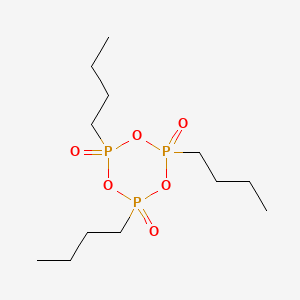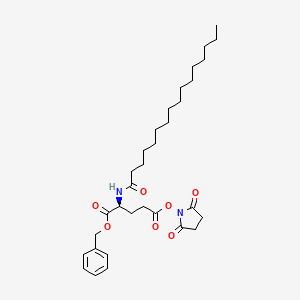
1-Benzyl 5-(2,5-dioxopyrrolidin-1-yl) palmitoyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in the synthesis of glucagon-like peptide-1 (GLP-1) analogs, which are used in the treatment of type 2 diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate involves several steps. One common method includes the coupling of a palmitoyl derivative with a glutamic acid derivative. The reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with the reaction being carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves the use of automated synthesizers and purification systems to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It plays a crucial role in the development of GLP-1 analogs, which are used in the treatment of type 2 diabetes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate involves its interaction with specific molecular targets. In the case of GLP-1 analogs, the compound binds to GLP-1 receptors, stimulating insulin release and reducing blood glucose levels. The pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels, leading to enhanced insulin secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nε-Palmitoyl-L-glutamic Acid γ-Succinimidyl-α-tert-butyl Ester: This compound is structurally similar and also used in the synthesis of GLP-1 analogs.
Palmitoyl-Glu (OSu)-OtBu: Another similar compound with applications in peptide synthesis.
Uniqueness
(S)-1-benzyl 5-(2,5-dioxopyrrolidin-1-yl) 2-palmitamidopentanedioate is unique due to its specific structure, which allows for efficient coupling with GLP-1 peptides. This makes it particularly valuable in the development of long-acting GLP-1 analogs for diabetes treatment .
Eigenschaften
Molekularformel |
C32H48N2O7 |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C32H48N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(35)33-27(32(39)40-25-26-18-15-14-16-19-26)21-24-31(38)41-34-29(36)22-23-30(34)37/h14-16,18-19,27H,2-13,17,20-25H2,1H3,(H,33,35)/t27-/m0/s1 |
InChI-Schlüssel |
MKKUOKAPKNGKMN-MHZLTWQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


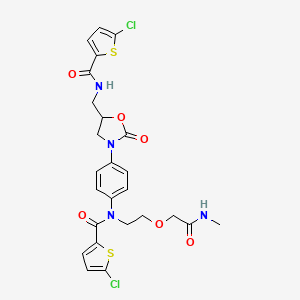
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one](/img/structure/B14121030.png)
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)


![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14121053.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)
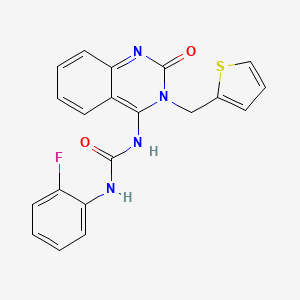
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
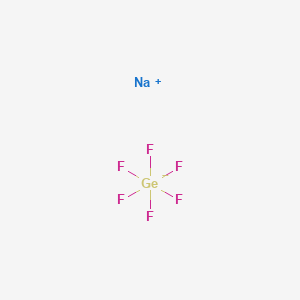
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
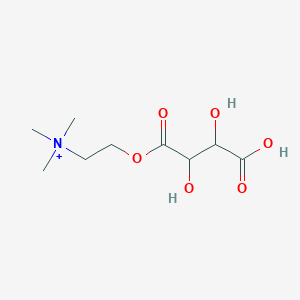
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
